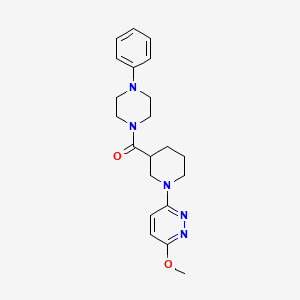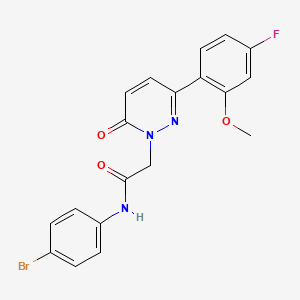
(1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone: is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The methoxypyridazinyl group can be synthesized through a series of reactions involving methoxylation and cyclization of appropriate precursors. The piperidinyl group is often introduced through a nucleophilic substitution reaction, while the phenylpiperazinyl group can be synthesized via a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone: shares similarities with other compounds that contain piperidinyl and piperazinyl groups, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H27N5O2 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H27N5O2/c1-28-20-10-9-19(22-23-20)26-11-5-6-17(16-26)21(27)25-14-12-24(13-15-25)18-7-3-2-4-8-18/h2-4,7-10,17H,5-6,11-16H2,1H3 |
Clave InChI |
WKTWZDYDVTTWJC-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-cyanobenzyl)piperidin-4-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10988170.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanamide](/img/structure/B10988187.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10988193.png)
![ethyl (2Z)-2-{[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10988196.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B10988197.png)
![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10988203.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide](/img/structure/B10988214.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B10988224.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide](/img/structure/B10988230.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide](/img/structure/B10988233.png)
![Methyl [(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetate](/img/structure/B10988247.png)
![3-(6-chloro-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B10988253.png)
![4-[({[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B10988264.png)

